molecular formula C₃₀H₂₇D₉N₂O₄ B1154480 N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9

N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9

Cat. No.: B1154480
M. Wt: 497.67
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9 is a deuterated derivative of Lopinavir, a potent HIV protease inhibitor used in antiretroviral therapy. This compound is structurally characterized by the removal of the L-valinyl moiety at the N2 position and the introduction of an acetyl group, with nine deuterium atoms replacing hydrogen at specific sites (denoted by "-d9") . The deuterium substitution enhances metabolic stability and facilitates pharmacokinetic studies by reducing rapid hepatic clearance, a common issue with non-deuterated analogs .

Key properties include:

  • Molecular Formula: C30H36N2O4 (non-deuterated base structure) .
  • Molecular Weight: 488.62 g/mol (non-deuterated); deuterated forms (e.g., d9) increase molecular weight proportionally .
  • Applications: Primarily used as a metabolite reference standard in pharmacological research and as a tool for studying Lopinavir’s metabolic pathways. It is also investigated in COVID-19-related antiviral research .

Properties

Molecular Formula

C₃₀H₂₇D₉N₂O₄

Molecular Weight

497.67

Synonyms

N-((2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide-d9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Lopinavir Derivatives

The following table summarizes key structural and functional differences between N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9 and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Retention Factor (HPLC) Primary Use
This compound C30H27D9N2O4 ~497.6 (estimated) N2-acetyl substitution; 9 deuterium atoms Metabolite studies, antiviral research
N2-Des(L-valinyl) N2-Formal Lopinavir-d9 C29H25D9N2O4 483.65 N2-formyl substitution; 9 deuterium atoms Pharmacokinetic modeling
Lopinavir N-Acetylphenoxyacetamide C32H38N2O5 ~554.67 Acetylphenoxyacetamide side chain 0.69 Impurity profiling
Lopinavir N-Formylphenoxyacetamide C31H36N2O5 ~540.63 Formylphenoxyacetamide side chain 0.67 Chromatographic reference
Lopinavir Oxazine C29H34N2O4 474.6 Oxazine ring formation at N2-O5 0.77 Stability testing

Data Sources : .

Key Observations:
  • Deuterium Substitution: The "-d9" label in this compound distinguishes it from non-deuterated analogs (e.g., Lopinavir Oxazine) by improving metabolic stability and isotopic tracing capabilities .
  • Functional Group Variations: Acetyl vs. Oxazine Ring: Lopinavir Oxazine introduces a cyclic structure, which may reduce conformational flexibility compared to linear acetylated derivatives .

Chromatographic and Pharmacokinetic Behavior

  • Retention Factors: Lopinavir derivatives with bulkier substituents (e.g., acetylphenoxyacetamide) exhibit higher retention factors in reversed-phase HPLC (0.69) compared to formyl analogs (0.67), suggesting increased hydrophobicity .
  • Metabolic Stability : Deuterated compounds like this compound demonstrate prolonged half-lives due to deuterium’s kinetic isotope effect, which slows CYP450-mediated oxidation .

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